molecular formula C22H37NO6 B2976386 18-((2,5-Dioxopyrrolidin-1-yl)oxy)-18-oxooctadecanoic acid CAS No. 146004-84-4

18-((2,5-Dioxopyrrolidin-1-yl)oxy)-18-oxooctadecanoic acid

Cat. No.: B2976386
CAS No.: 146004-84-4
M. Wt: 411.539
InChI Key: INOQSIYQNSSVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

18-((2,5-Dioxopyrrolidin-1-yl)oxy)-18-oxooctadecanoic acid (CAS 146004-84-4), commonly referred to as NHS-C16-COOH, is a bifunctional molecule comprising a C18 fatty acid chain, a reactive N-hydroxysuccinimide (NHS) ester, and a terminal carboxylic acid group . The NHS ester enables efficient conjugation with primary amines (e.g., lysine residues in proteins), while the carboxylic acid allows further functionalization or solubility modulation. This compound is widely used in bioconjugation for labeling proteins, peptides, and nanoparticles, particularly in drug delivery and diagnostic applications .

Properties

IUPAC Name

18-(2,5-dioxopyrrolidin-1-yl)oxy-18-oxooctadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO6/c24-19-17-18-20(25)23(19)29-22(28)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-21(26)27/h1-18H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOQSIYQNSSVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 18-((2,5-Dioxopyrrolidin-1-yl)oxy)-18-oxooctadecanoic acid typically involves the reaction of octadecanoic acid with 2,5-dioxopyrrolidin-1-yl derivatives under specific conditions. One common method includes dissolving the octadecanoic acid in a suitable solvent such as dimethylformamide (DMF) and adding N,N-carbonyldiimidazole as a coupling agent . The reaction mixture is then stirred at room temperature for a specified period to yield the desired product.

Chemical Reactions Analysis

18-((2,5-Dioxopyrrolidin-1-yl)oxy)-18-oxooctadecanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

18-((2,5-Dioxopyrrolidin-1-yl)oxy)-18-oxooctadecanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential interactions with biological molecules, including proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 18-((2,5-Dioxopyrrolidin-1-yl)oxy)-18-oxooctadecanoic acid involves its interaction with specific molecular targets. The pyrrolidinone ring can interact with voltage-gated sodium channels and calcium channels, affecting their function . This interaction can modulate the activity of these channels, leading to various biological effects.

Comparison with Similar Compounds

18-(tert-Butoxy)-18-oxooctadecanoic Acid

  • Structure : Replaces the NHS ester with a tert-butoxy group (CAS 843666-40-0; C₂₂H₄₂O₄) .
  • Reactivity : The tert-butyl group acts as a protective moiety for carboxylic acids, requiring acidic conditions (e.g., trifluoroacetic acid) for deprotection. Unlike the NHS ester, it is inert toward nucleophiles like amines under neutral or basic conditions .
  • Applications : Primarily used as an intermediate in solid-phase peptide synthesis (SPPS) to temporarily block carboxyl groups, preventing undesired side reactions during chain elongation .
  • Stability : More stable than NHS esters, with longer shelf life under anhydrous conditions .

Octadecanedioic Acid, 1-tert-Butyl 18-(2,5-Dioxopyrrolidin-1-yl) Ester

  • Structure: Bifunctional derivative with both tert-butyl and NHS ester groups (CAS 843666-34-2; C₂₄H₄₃NO₆) .
  • Reactivity : Combines the protective tert-butyl group with the reactive NHS ester, enabling sequential conjugation. The NHS ester can first react with amines, followed by deprotection of the tert-butyl group for secondary modifications .
  • Applications : Ideal for multi-step bioconjugation strategies, such as attaching fluorescent probes to proteins while reserving a carboxyl group for subsequent coupling .

NOTA-A14 Conjugate (2,2′-(7-(2-((2,5-Dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7-triazonane-1,4-diyl)diacetic Acid)

  • Structure: Integrates an NHS ester with a NOTA (1,4,7-triazonane-1,4,7-triyl)triacetic acid chelator .
  • Reactivity: The NHS ester facilitates antibody conjugation, while the NOTA moiety binds radionuclides (e.g., gallium-68) for positron emission tomography (PET) imaging .
  • Applications : Critical in radiopharmaceuticals for targeted cancer imaging, contrasting with the broader bioconjugation use of NHS-C16-COOH .

Functional Analogues in Drug Delivery and Stability

Sulfono-γ-AApeptide Hybrids with Fatty Acid Conjugates

  • Structure: Peptides modified with 18-(tert-butoxy)-18-oxooctadecanoic acid to enhance lipophilicity .
  • Function : The tert-butyl-protected fatty acid improves metabolic stability and prolongs in vivo activity of glucagon-like peptide-1 (GLP-1) analogues by slowing enzymatic degradation .
  • Comparison : Unlike NHS-C16-COOH, these hybrids prioritize sustained release over immediate reactivity .

HO-Ste-Glu(AEEA-AEEA-Osu)-OH

  • Structure: Contains an extended polyethylene glycol (PEG)-like spacer (AEEA: 2-(2-aminoethoxy)ethoxy acetic acid) and an NHS ester .
  • Function : The hydrophilic AEEA spacer reduces steric hindrance, improving binding efficiency in antibody-drug conjugates (ADCs) .
  • Advantage Over NHS-C16-COOH : Enhanced solubility and target accessibility in aqueous biological systems .

Biological Activity

18-((2,5-Dioxopyrrolidin-1-yl)oxy)-18-oxooctadecanoic acid, a complex organic compound, has garnered attention for its potential biological activities. This compound features a pyrrolidinone ring and a long aliphatic chain, which contribute to its unique properties and interactions within biological systems. The following sections will explore its synthesis, biological activity, mechanism of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of octadecanoic acid with 2,5-dioxopyrrolidin-1-yl derivatives. Common methods include:

  • Solvent Use : Dimethylformamide (DMF) is often employed as a solvent.
  • Coupling Agents : N,N-carbonyldiimidazole is frequently used as a coupling agent to facilitate the reaction.
PropertyValue
IUPAC NameThis compound
Molecular FormulaC22H37NO6
Molecular Weight411.54 g/mol
CAS Number146004-84-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Ion Channels : The pyrrolidinone ring can interact with voltage-gated sodium and calcium channels, influencing their function.
  • Enzyme Interaction : Research indicates that this compound may affect various enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, suggesting that it may modulate inflammatory pathways in cellular models.
  • Neuroprotective Properties : Preliminary studies suggest that this compound may offer neuroprotective effects in models of neurodegenerative diseases.

Comparative Analysis with Similar Compounds

CompoundBiological Activity
2-(2,5-Dioxopyrrolidin-1-yl)propanamidesKnown for interactions with sodium channels
2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamideSimilar electrophilic sites; diverse reactions

Applications in Research

The compound has several applications across various fields:

  • Chemistry : Used as an intermediate in synthesizing more complex molecules.
  • Biology : Investigated for potential interactions with biological molecules.
  • Medicine : Ongoing research aims to explore its therapeutic applications in drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 18-((2,5-Dioxopyrrolidin-1-yl)oxy)-18-oxooctadecanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via activation of octadecanedioic acid’s carboxylic acid group using N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). Key variables include solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometric ratios of NHS to diacid. Yield optimization requires monitoring by TLC or HPLC to track esterification progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from analogs?

  • Methodological Answer :

  • NMR : Look for the succinimide proton signals at δ 2.6–2.8 ppm (m, 4H, -N(C=O)CH₂CH₂(C=O)-) and the methylene protons adjacent to the ester group (δ 1.2–1.6 ppm).
  • IR : Confirm the ester carbonyl (C=O) stretch at ~1740–1780 cm⁻¹ and succinimide carbonyl at ~1800 cm⁻¹.
  • Mass Spec : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 426.3 (C₂₂H₃₉NO₆) .

Q. How should researchers handle stability challenges during storage and experimental use?

  • Methodological Answer : The compound is moisture-sensitive due to the hydrolytically labile NHS ester. Store desiccated at –20°C under inert gas (N₂/Ar). For aqueous experiments, use freshly prepared buffers (pH 6–8) and minimize exposure to nucleophiles (e.g., amines) to prevent premature hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain unexpected reactivity in coupling reactions involving this NHS ester?

  • Methodological Answer : Competitive hydrolysis or aminolysis can occur if the reaction pH deviates from neutrality. Kinetic studies using stopped-flow UV-Vis (monitoring NHS release at 260 nm) and DFT calculations (e.g., Gaussian09) can model transition states. Compare activation energies for desired acylation vs. hydrolysis pathways .

Q. How can contradictory solubility data in literature be resolved?

  • Methodological Answer : Discrepancies arise from polymorphic forms or solvent impurities. Use standardized protocols:

Gravimetric Analysis : Saturate solvents (e.g., DMSO, hexane) at 25°C, filter, and quantify dissolved compound via lyophilization.

NMR Solubility Screening : Add incremental solvent to a fixed mass and monitor signal saturation.
Cross-validate with Hansen solubility parameters to rationalize solvent compatibility .

Q. What advanced applications exist for this compound in lipid-based drug delivery systems?

  • Methodological Answer : The long alkyl chain enables integration into lipid nanoparticles (LNPs) for mRNA delivery. Formulate via microfluidics (aqueous:ethanol phase ratio 3:1) and characterize particle size (DLS) and encapsulation efficiency (HPLC after ultrafiltration). Compare in vitro transfection efficiency vs. commercial lipids (e.g., DLin-MC3-DMA) .

Q. How do structural modifications (e.g., chain length, substituents) impact biological activity?

  • Methodological Answer : Synthesize analogs (e.g., varying alkyl chain from C12 to C20) and assay cytotoxicity (MTT assay) and cellular uptake (confocal microscopy with fluorescent tags). Use QSAR models (e.g., MOE software) to correlate logP, polar surface area, and EC₅₀ values .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cell-based assays?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (variable slope, four parameters). Apply Akaike’s Information Criterion (AIC) to compare models. Report IC₅₀ with 95% confidence intervals and validate via bootstrapping .

Q. How can researchers troubleshoot poor reproducibility in NHS ester conjugation efficiency?

  • Methodological Answer : Common issues include residual water or amine contamination. Pre-dry solvents (molecular sieves) and reactants (lyophilization). Monitor reaction progress via RP-HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient). Include negative controls (no coupling agent) to assess non-specific binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.